molecular formula C21H29O3P B14466226 Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite CAS No. 67103-52-0

Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite

Cat. No.: B14466226
CAS No.: 67103-52-0
M. Wt: 360.4 g/mol
InChI Key: MWDCCWAPFFVXAE-UHFFFAOYSA-N
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Description

Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a phosphinite group bonded to two phenyl rings, each substituted with a propan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite typically involves the reaction of phosphorus trichloride with 4-isopropoxyphenol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with isopropanol to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride and conditions such as elevated temperatures.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite has several scientific research applications:

Mechanism of Action

The mechanism of action of Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. The pathways involved often include coordination to transition metals and subsequent activation of substrates .

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A: Similar in structure but lacks the phosphinite group.

    Triphenylphosphine: Contains a phosphine group but different substituents on the phenyl rings.

    Phosphine Oxides: Oxidized derivatives of phosphines.

Properties

CAS No.

67103-52-0

Molecular Formula

C21H29O3P

Molecular Weight

360.4 g/mol

IUPAC Name

propan-2-yloxy-bis(4-propan-2-yloxyphenyl)phosphane

InChI

InChI=1S/C21H29O3P/c1-15(2)22-18-7-11-20(12-8-18)25(24-17(5)6)21-13-9-19(10-14-21)23-16(3)4/h7-17H,1-6H3

InChI Key

MWDCCWAPFFVXAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC(C)C)OC(C)C

Origin of Product

United States

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